Cas no 56676-60-9 (Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)-)

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- structure
56676-60-9 structure
Product Name:Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)-
CAS-Nr.:56676-60-9
MF:C19H24O8
MW:380.393g/mol
CID:1599860
PubChem ID:14108095
Update Time:2024-03-01

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3beta,7alpha,12xi)-7-hydroxy-8-oxo-12,13-epoxytrichothec-9-ene-3,15-diyl diacetate
    • 3,15-diacetyldeoxynivalenol
    • Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)-
    • TRICHOTHEC-9-EN-8-ONE, 3,15-BIS(ACETYLOXY)-12,13-EPOXY-7-HYDROXY-, (3.ALPHA.,7.ALPHA.)-
    • UNII-S7W3YU5F6G
    • [(1R,2R,3S,7R,9R,10R,12S)-10-acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
    • S7W3YU5F6G
    • Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3alpha,7alpha)-
    • (3.ALPHA.,7.ALPHA.)-3,15-BIS(ACETYLOXY)-12,13-EPOXY-7-HYDROXYTRICHOTHEC-9-EN-8-ONE
    • 56676-60-9
    • 3.ALPHA.,15-DIACETOXY-12,13-EPOXYTRICHOTHEC-9-EN-8-ONE
    • Q27288794
    • EN-139547
    • 3alpha,15-Bis(acetyloxy)-12,13-epoxy-7alpha-hydroxytrichothec-9-en-8-one
    • SCHEMBL5792237
    • Inchi: 1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,15(23)14(9)22)17(4)6-12(26-11(3)21)16(27-13)19(17)8-25-19/h5,12-13,15-16,23H,6-8H2,1-4H3
    • InChI-Schlüssel: RANGFOQREJPKIH-UHFFFAOYSA-N
    • Lächelt: CC1C(=O)C(O)C2(COC(C)=O)C3(C4(OC4)C(OC2C=1)C(OC(C)=O)C3)C

Berechnete Eigenschaften

  • Genaue Masse: 380.14700
  • Monoisotopenmasse: 380.147
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 759
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topologische Polaroberfläche: 112Ų

Experimentelle Eigenschaften

  • Dichte: 1.38
  • Siedepunkt: 523.3°C at 760 mmHg
  • Flammpunkt: 184.3°C
  • Brechungsindex: 1.569
  • PSA: 111.66000
  • LogP: 0.30390

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Stereoselective luche reduction of deoxynivalenol and three of its acetylated derivatives at C8
Fruhmann, Philipp; et al, Toxins, 2014, 6(1), 325-336

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Sulfation of deoxynivalenol, its acetylated derivatives, and T2-toxin
Fruhmann, Philipp; et al, Tetrahedron, 2014, 70(34), 5260-5266

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Sulfation of deoxynivalenol, its acetylated derivatives, and T2-toxin
Fruhmann, Philipp; et al, Tetrahedron, 2014, 70(34), 5260-5266

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1.5 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Stereoselective luche reduction of deoxynivalenol and three of its acetylated derivatives at C8
Fruhmann, Philipp; et al, Toxins, 2014, 6(1), 325-336

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- Raw materials

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- Preparation Products

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